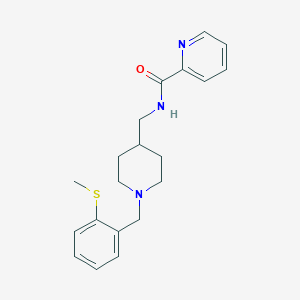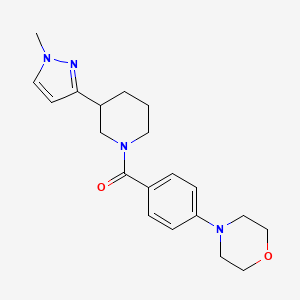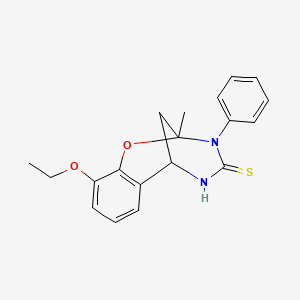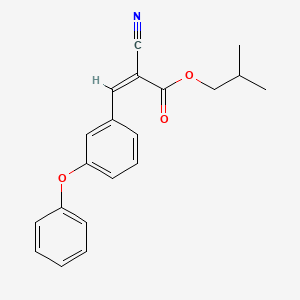![molecular formula C20H28N4O10S B2726918 2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate CAS No. 308122-38-5](/img/structure/B2726918.png)
2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and an acetamide group (a functional group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a tetrahydrobenzo[b]thiophene core, with a methylpiperazinylacetamido group attached. The “dioxalate” part of the name suggests the presence of a dioxalate ion, which could be acting as a counterion .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound (such as its melting point, boiling point, solubility, etc.) are typically determined experimentally. Without specific data, it’s difficult to provide an analysis of these properties for this compound .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Researchers have developed methods for synthesizing complex heterocyclic compounds, utilizing thiophene and tetrahydrobenzo[b]thiophene as core structures. For example, novel synthesis techniques have been reported for creating derivatives with potential for further chemical transformations and applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These methodologies highlight the versatility of thiophene derivatives in synthesizing new chemical entities with diverse biological activities.
Anticancer Activity
Novel heterocyclic compounds derived from tetrahydrobenzo[b]thiophene, including those similar in structure to 2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate, have been evaluated for their anticancer activities. Some compounds have shown significant inhibitory effects against various cancer cell lines, indicating their potential as leads for developing new anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial and Antifungal Activities
Derivatives of tetrahydrobenzo[b]thiophene have been synthesized and tested for their antimicrobial and antifungal properties. Some of these compounds demonstrated good to moderate activity against tested microorganisms, suggesting their utility in designing new antimicrobial agents (Patel & Agravat, 2007).
Biological Evaluation for Drug Development
The synthesis and biological evaluation of thiophene-2-carboxaldehyde derivatives, which share structural similarities with the compound of interest, have been explored for various biological activities, including antibacterial, antifungal, and anticancer properties. These studies provide insights into the potential therapeutic applications of these compounds (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific biological context (e.g., the type of cells or organisms used in the testing). Without specific data, it’s difficult to speculate on the mechanism of action of this compound .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve determining its physical and chemical properties, investigating its synthesis and reactivity, and testing its biological activity. This could provide valuable information about the potential uses of this compound in various fields, such as medicine or materials science .
Propiedades
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S.2C2H2O4/c1-19-6-8-20(9-7-19)10-13(21)18-16-14(15(17)22)11-4-2-3-5-12(11)23-16;2*3-1(4)2(5)6/h2-10H2,1H3,(H2,17,22)(H,18,21);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLONOPDZQVHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)





![3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2726849.png)



![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)
